Neopentylamine: A Comprehensive Technical Guide for Researchers
Neopentylamine: A Comprehensive Technical Guide for Researchers
CAS Number: 5813-64-9
An In-depth Exploration of the Synthesis, Properties, and Applications of a Versatile Primary Amine
This technical guide provides a detailed overview of neopentylamine, a primary amine with significant applications in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data on its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and insights into its potential therapeutic applications.
Core Properties and Data
Neopentylamine, also known as 2,2-dimethyl-1-propanamine, is a colorless to pale yellow liquid characterized by a distinct amine odor.[1] Its branched structure, featuring a neopentyl group attached to an amino group, imparts unique steric and electronic properties that are valuable in various chemical transformations.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of neopentylamine is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 5813-64-9 | |
| Molecular Formula | C5H13N | |
| Molecular Weight | 87.16 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Distinctive amine odor | [1] |
| Boiling Point | 80–83 °C | [2][3][4] |
| Melting Point | -70 °C | [2][3][4] |
| Density | 0.74 - 0.745 g/cm³ at 20°C | [5] |
| Solubility | Soluble in water and organic solvents | [1][5] |
| pKa | 10.15 at 25 °C | [3] |
| Flash Point | -13 °C | [3][4] |
Spectroscopic Data
While this guide does not provide raw spectral data, researchers can find detailed NMR, IR, and mass spectrometry data for neopentylamine in various chemical databases and supplier websites.
Synthesis of Neopentylamine: Experimental Protocols
Neopentylamine can be synthesized through several routes. The most common industrial method involves the reaction of neopentyl alcohol with ammonia.[1][2] Alternative laboratory-scale syntheses include the reduction of pivalamide and the Hofmann rearrangement of pivalamide.
Synthesis from Neopentyl Alcohol and Ammonia
This industrial method involves the catalytic amination of neopentyl alcohol.
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Reaction Scheme: (CH₃)₃CCH₂OH + NH₃ → (CH₃)₃CCH₂NH₂ + H₂O
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Experimental Protocol:
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Catalyst: A hydrogenation catalyst is typically employed.
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Reaction Conditions: The reaction is carried out at elevated temperatures (200°C to 300°C) and pressures (up to 30 bars).[5]
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Procedure: Neopentyl alcohol and ammonia are passed over the heated catalyst in a continuous flow reactor or heated in a high-pressure autoclave.
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Work-up and Purification: The reaction mixture is cooled, and the excess ammonia is vented. The product is then separated from water and unreacted starting material. Purification is typically achieved by fractional distillation.
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Synthesis via Reduction of Pivalamide with Lithium Aluminum Hydride (LiAlH₄)
A common laboratory method for the synthesis of primary amines is the reduction of the corresponding amide.
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Reaction Scheme: (CH₃)₃CCONH₂ + LiAlH₄ → (CH₃)₃CCH₂NH₂
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Experimental Protocol:
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Apparatus: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is used.
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Procedure:
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A suspension of lithium aluminum hydride in a dry ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in the reaction flask under a nitrogen atmosphere.
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A solution of pivalamide in the same dry solvent is added dropwise to the LiAlH₄ suspension with stirring. The addition rate should be controlled to maintain a gentle reflux.
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After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete reduction.
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The reaction is then carefully quenched by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water to decompose the excess LiAlH₄ and the aluminum salts.
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The resulting precipitate is filtered off, and the organic layer is separated.
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The filtrate is dried over an anhydrous drying agent (e.g., sodium sulfate).
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The solvent is removed by distillation, and the neopentylamine is purified by fractional distillation.
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Synthesis via Hofmann Rearrangement of Pivalamide
The Hofmann rearrangement provides another route to primary amines from amides with one less carbon atom. However, for the synthesis of neopentylamine from pivalamide, the carbon skeleton is retained.
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Reaction Scheme: (CH₃)₃CCONH₂ + Br₂ + NaOH → (CH₃)₃CCH₂NH₂ + Na₂CO₃ + 2NaBr + 2H₂O
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Experimental Protocol:
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Procedure:
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An aqueous solution of sodium hydroxide is cooled in an ice bath.
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Bromine is added slowly to the cold NaOH solution to form sodium hypobromite in situ.
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Pivalamide is then added to the cold hypobromite solution with stirring.
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The reaction mixture is slowly warmed and then heated to facilitate the rearrangement.
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The neopentylamine product is then isolated by steam distillation from the reaction mixture.
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The distillate is collected, and the neopentylamine is separated from the aqueous layer.
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The organic layer is dried and purified by distillation.
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Key Chemical Reactions of Neopentylamine
The primary amino group of neopentylamine allows it to participate in a variety of chemical reactions, making it a valuable building block in organic synthesis. The sterically hindered neopentyl group can influence the reactivity and selectivity of these reactions.
N-Alkylation
N-alkylation of neopentylamine can be achieved using alkyl halides. Due to the tendency of primary amines to undergo multiple alkylations, controlling the stoichiometry and reaction conditions is crucial to obtain the desired secondary or tertiary amine.
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Reaction Scheme (Mono-alkylation): (CH₃)₃CCH₂NH₂ + R-X → (CH₃)₃CCH₂NHR + HX
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Experimental Protocol (General):
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Reactants: Neopentylamine (1 equivalent) and an alkyl halide (e.g., methyl iodide, ethyl bromide) are used. To favor mono-alkylation, a large excess of neopentylamine can be employed.
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Solvent: A polar aprotic solvent such as acetonitrile or DMF is commonly used.
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Base: A non-nucleophilic base (e.g., potassium carbonate, triethylamine) is added to neutralize the hydrohalic acid byproduct.
-
Procedure:
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Neopentylamine, the alkyl halide, and the base are dissolved in the chosen solvent.
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The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the alkyl halide.
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The reaction progress is monitored by techniques like TLC or GC.
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Upon completion, the reaction mixture is worked up by washing with water to remove the salt byproduct.
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The organic layer is dried and the solvent is evaporated.
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The product is purified by column chromatography or distillation.
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N-Acylation
Neopentylamine readily undergoes N-acylation with acyl chlorides or acid anhydrides to form stable amides.
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Reaction Scheme (with Acyl Chloride): (CH₃)₃CCH₂NH₂ + R-COCl → (CH₃)₃CCH₂NHCOR + HCl
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Experimental Protocol (General):
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Reactants: Neopentylamine (1 equivalent) and an acyl chloride (1 equivalent).
-
Solvent: A non-protic solvent such as dichloromethane or diethyl ether is typically used.
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Base: A tertiary amine base like triethylamine or pyridine is added to scavenge the HCl produced.
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Procedure:
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Neopentylamine and the base are dissolved in the solvent and cooled in an ice bath.
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The acyl chloride is added dropwise to the stirred solution.
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After the addition, the reaction is allowed to warm to room temperature and stirred until completion.
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The reaction mixture is then washed with water, dilute acid, and dilute base to remove unreacted starting materials and byproducts.
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The organic layer is dried and the solvent is removed to yield the amide product, which can be further purified by recrystallization or column chromatography.
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Applications in Research and Drug Development
Neopentylamine and its derivatives are of significant interest in the pharmaceutical and agrochemical industries due to their unique structural features.
Pharmaceutical and Agrochemical Synthesis
Neopentylamine serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] The neopentyl group can enhance the metabolic stability and lipophilicity of a drug molecule, potentially improving its pharmacokinetic profile.
Potential Therapeutic Applications
Some studies have suggested that neopentylamine and its derivatives may possess anti-inflammatory and neuroprotective properties.
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Anti-inflammatory Activity: Certain amide derivatives of amines have shown anti-inflammatory properties. While specific studies on neopentylamine are limited, the general principle suggests that N-acylated neopentylamine derivatives could be explored for their potential to modulate inflammatory pathways. For instance, many anti-inflammatory drugs act by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is plausible that specifically designed neopentylamine derivatives could also target this pathway.
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Neuroprotective Effects: There is growing interest in the development of novel compounds for the treatment of neurodegenerative diseases such as Alzheimer's disease. Some research has focused on the synthesis of amine derivatives as potential therapeutic agents. The structural characteristics of neopentylamine could be incorporated into novel molecular scaffolds aimed at targets relevant to Alzheimer's disease, such as cholinesterases or amyloid-beta aggregation.
Visualizing a Potential Mechanism of Action: NF-κB Signaling Pathway
While direct evidence of neopentylamine derivatives inhibiting the NF-κB pathway is not yet established in publicly available literature, we can visualize a hypothetical mechanism based on the known pharmacology of other amine-containing anti-inflammatory agents. The following diagram illustrates the canonical NF-κB signaling pathway, a common target for anti-inflammatory drugs. A hypothetical neopentylamine derivative could potentially inhibit this pathway at various points, such as the IKK complex or the nuclear translocation of NF-κB.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by a neopentylamine derivative.
Conclusion
Neopentylamine is a versatile and valuable primary amine in organic synthesis. Its unique structural features and reactivity make it an important building block for the preparation of a wide range of compounds, including those with potential therapeutic applications. The detailed experimental protocols provided in this guide offer a practical resource for researchers working with this compound. Further investigation into the biological activities of neopentylamine derivatives, particularly in the areas of inflammation and neurodegenerative diseases, represents a promising avenue for future drug discovery efforts.
References
- 1. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel ferulic acid-O-alkylamine derivatives as potential multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anti-inflammatory activity of certain new N,N'-oxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
